molecular formula C15H10BrN B12900400 Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- CAS No. 660867-81-2

Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-

Katalognummer: B12900400
CAS-Nummer: 660867-81-2
Molekulargewicht: 284.15 g/mol
InChI-Schlüssel: KYKLNEXYNOEMKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring with a bromine atom at the eighth position and a phenyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- typically involves cycloaddition reactions. One common method is the reaction of a suitable indole derivative with a propargylic ester, which provides an efficient means to access densely functionalized cyclohepta[b]indoles . The reaction conditions often include the use of a catalyst and a solvent, with the reaction being carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution may result in halogenated derivatives or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohepta[b]indole: Another heterocyclic compound with a similar seven-membered ring fused to an indole ring.

    Tetrahydrocarbazole: A compound with a fused ring system that includes a tetrahydrocarbazole moiety.

    Indoline: A heterocyclic compound with a fused benzene and pyrrole ring system.

Uniqueness

Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- is unique due to the presence of the bromine atom and the phenyl group, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

660867-81-2

Molekularformel

C15H10BrN

Molekulargewicht

284.15 g/mol

IUPAC-Name

8-bromo-3-phenylcyclohepta[b]pyrrole

InChI

InChI=1S/C15H10BrN/c16-14-9-5-4-8-12-13(10-17-15(12)14)11-6-2-1-3-7-11/h1-10H

InChI-Schlüssel

KYKLNEXYNOEMKS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C3C2=CC=CC=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.